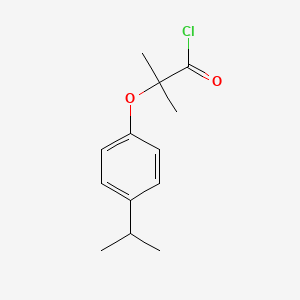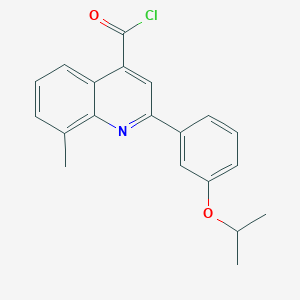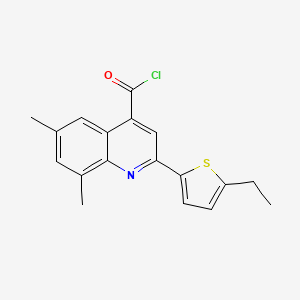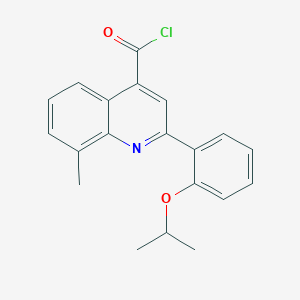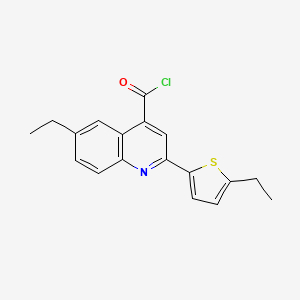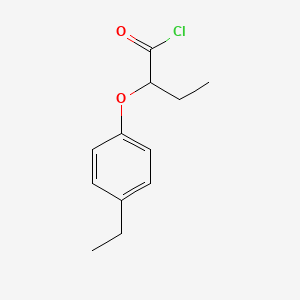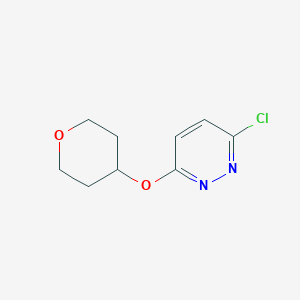
3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine
Descripción general
Descripción
3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine is a heterocyclic compound. It has a molecular formula of C₉H₁₁ClN₂O₂ .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine is represented by the formula C₉H₁₁ClN₂O₂ . The molecular weight is 214.65 g/mol .Aplicaciones Científicas De Investigación
Pharmacological Properties : Research from 1954 by Druey et al. described a range of pyridazines, including those substituted in the 3- and 6-position, for pharmacological investigations. They found that certain 3,6-dialkoxy-pyridazines possess significant anticonvulsive properties, and the 3,6-dihydrazino-pyridazine showed similarities to blood pressure lowering drugs (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Synthesis and Structural Analysis : Sallam et al., in 2021, synthesized and analyzed a compound closely related to 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine, employing techniques like Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and X-ray diffraction (XRD) for structural confirmation (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Biological Properties : Another study by Sallam et al. in the same year explored pyridazine derivatives for their biological properties, such as anti-tumor and anti-inflammatory activities. The research involved synthesis, characterization, and DFT calculations to understand the molecular properties of these compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Surface Protection Activities : Olasunkanmi et al., in 2018, investigated some 6-substituted 3-chloropyridazine derivatives, including a compound structurally similar to 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine, for their potential in protecting mild steel surfaces and inhibiting corrosion in acidic solutions. This research provides insights into the applications of pyridazine derivatives in material science (Olasunkanmi, Mashuga, & Ebenso, 2018).
Enzyme Inhibition Studies : Chaudhry et al., in 2017, conducted a study on the inhibition of yeast α-glucosidase by novel pyrazolylpyridazine amines. This research highlights the potential biomedical applications of pyridazine derivatives in enzyme inhibition and provides insights into their structure-activity relationships (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-6-(oxan-4-yloxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-1-2-9(12-11-8)14-7-3-5-13-6-4-7/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUNLLTIWGKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



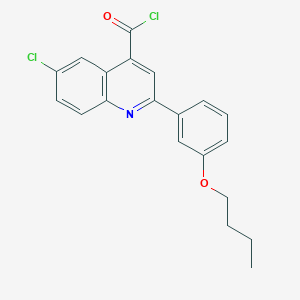
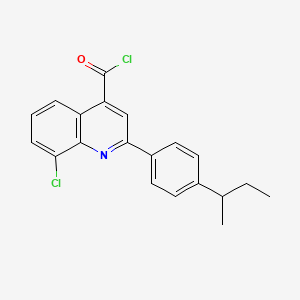
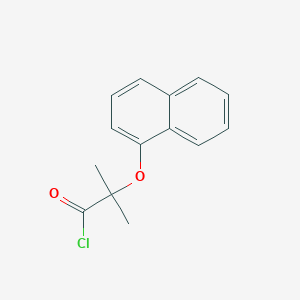
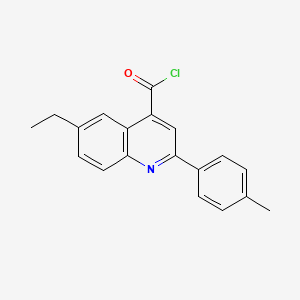
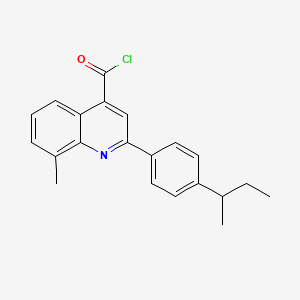
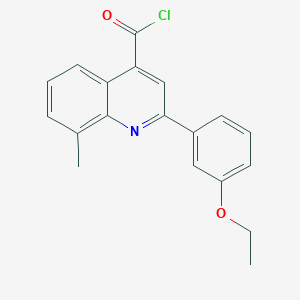
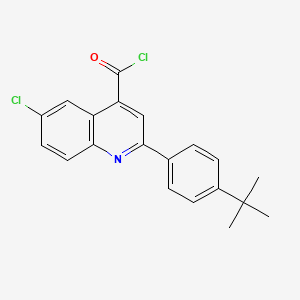
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
